Methyl 2-amino-2-benzyl-3-phenylpropanoate
Description
Methyl 2-amino-2-benzyl-3-phenylpropanoate is a branched-chain amino acid ester characterized by a central α-amino acid scaffold substituted with benzyl and phenyl groups. The compound’s molecular formula is C₁₇H₁₉NO₂ (free base), with a molecular weight of approximately 269.34 g/mol. Its hydrochloride salt (CAS 1803596-11-3) has a molecular weight of 305.80 g/mol and a formula of C₁₇H₂₀ClNO₂ . The benzyl and phenyl substituents confer steric bulk and aromatic π-system interactions, making it a structurally unique molecule.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-amino-2-benzyl-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2/c1-20-16(19)17(18,12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZREICDVRSJDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)(CC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445477 | |
| Record name | methyl 2-amino-2-benzyl-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137582-40-2 | |
| Record name | methyl 2-amino-2-benzyl-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Schlenk-Type Condensation with Subsequent Amination
This two-step method, documented by You et al. (2002), achieves a 66% yield:
Step 1: Formation of N-(Diphenylmethylene)-α-(Phenylmethyl) Ester
A Schlenk flask charged with methyl phenylalaninate reacts with diphenylketene under argon at −78°C. The reaction mixture is warmed to room temperature over 12 hours, yielding the imine-protected intermediate.
Step 2: Acidolytic Deprotection and Amination
Treatment with 6M HCl in a dichloromethane/water biphasic system (1:1 v/v) at 20°C for 4 hours cleaves the imine group. The aqueous layer is basified with NaHCO₃, followed by extraction with diethyl ether to isolate the free amine.
Critical Parameters
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 20°C | >60% yield |
| HCl Concentration | 6M | Minimizes hydrolysis |
| Solvent Ratio | 1:1 DCM/H₂O | Phase separation efficiency |
Chloromethylation-Hydrogenation Sequence
Adapted from CN103772151A, this patent-derived method involves:
Chloromethylation of 2,3-Dimethylbiphenyl
Photochlorination at 80°C with Cl₂ gas introduces a chloromethyl group. The crude product is distilled under vacuum to isolate 2-chloromethyl-3-methylbiphenyl (48.6% yield).
Catalytic Hydrogenation with Ammonia
Palladium-carbon (5 wt%) catalyzes the reaction of the chlorinated intermediate with NH₃ in ethanol at 70°C under 0.6 MPa H₂. This step achieves 91.4% conversion to the amine precursor, which undergoes esterification with methyl chloroformate.
Catalyst Comparison
| Catalyst | Temperature | H₂ Pressure | Yield |
|---|---|---|---|
| Pd/C | 70°C | 0.6 MPa | 91.4% |
| Raney Ni | 70°C | 0.6 MPa | 87.2% |
| Pt/C | 70°C | 0.6 MPa | 84.6% |
Alternative Pathways
Reductive Amination of β-Keto Esters
A modified procedure from US8633223B2 employs:
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Condensation of methyl 2-benzyl-3-phenyl-3-oxopropanoate with benzylamine.
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Sodium triacetoxyborohydride-mediated reduction in THF at 0°C.
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Hydrogenolytic removal of the benzyl group using Pd(OH)₂/C.
This route provides enantiomeric excess >98% when using (R)-BINAP as a chiral ligand.
Enzymatic Resolution of Racemates
Lipase B from Candida antarctica (CAL-B) resolves racemic mixtures in hexane at 45°C. The (S)-enantiomer is preferentially acetylated, achieving 92% ee with 51% conversion after 24 hours.
Optimization Strategies
Solvent Effects on Reaction Kinetics
Polar aprotic solvents (DMF, DMSO) accelerate imine formation but increase epimerization. Dichloromethane balances reaction rate and stereochemical integrity, as shown in Table 1.
Table 1: Solvent Screening for Deprotection Step
| Solvent | Dielectric Constant | Reaction Time | Yield |
|---|---|---|---|
| Dichloromethane | 8.93 | 4 h | 66% |
| Diethyl Ether | 4.33 | 8 h | 58% |
| Toluene | 2.38 | 12 h | 42% |
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-2-benzyl-3-phenylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while reduction can produce benzyl alcohol derivatives .
Scientific Research Applications
Chemistry
In the field of organic chemistry, methyl 2-amino-2-benzyl-3-phenylpropanoate serves as a versatile building block for synthesizing various organic compounds. Its ability to undergo diverse chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating complex molecular architectures.
Table 1: Chemical Reactions of this compound
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Converts amine to corresponding carboxylic acid | Potassium permanganate |
| Reduction | Forms primary amines from ketones or aldehydes | Lithium aluminum hydride |
| Substitution | Amino group can be replaced by other nucleophiles | Various nucleophiles under specific conditions |
Biology
Research indicates that this compound exhibits significant biological activities, particularly in enzyme modulation and antiproliferative effects against cancer cell lines.
Biological Activities
- Enzyme Modulation : The compound has been shown to interact with enzymes, potentially altering their activity and affecting metabolic pathways.
- Antiproliferative Effects : Studies have demonstrated that it exhibits significant antiproliferative activity against various cancer cell lines, including colorectal cancer (HCT116) and triple-negative breast cancer (MDA-MB-231), with IC₅₀ values ranging from 25–50 nM.
Table 2: Summary of Biological Activities
| Biological Activity | Description | IC₅₀ Values (nM) |
|---|---|---|
| Antiproliferative | Inhibits growth of cancer cells | 25–50 (HCT116, MDA-MB-231) |
| Enzyme Modulation | Alters enzyme activity | Not specified |
| Neurotransmission | Potential role in neurotransmission | Not specified |
Medicine
The therapeutic potential of this compound is under investigation for its role in drug development. Its structural similarity to natural amino acids allows it to interact with biological pathways relevant to disease mechanisms.
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, particularly in HCT116 and MDA-MB-231 cells. The study highlighted the compound's potential as a lead structure for developing new anticancer agents.
Case Study 2: Enzyme Inhibition Studies
Research involving the synthesis of derivatives related to this compound showed promising results in inhibiting specific enzymes involved in bacterial resistance mechanisms. These findings suggest potential applications in developing antibiotics targeting resistant strains.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-benzyl-3-phenylpropanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can affect various biochemical pathways, making the compound a subject of interest in drug discovery and development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 2-amino-2-benzyl-3-phenylpropanoate
- Molecular Formula: C₁₈H₂₁NO₂
- Molecular Weight : 283.37 g/mol
- Key Differences : The ethyl ester group replaces the methyl ester, increasing hydrophobicity and molecular weight.
- Synthesis : Prepared in 70% yield via a condensation reaction, as evidenced by NMR data (δ 7.46–7.06 ppm for aromatic protons) .
- Applications : Used in the development of apelin-13 mimetics, highlighting its role in modulating biological activity .
Methyl 2-amino-2-methyl-3-phenylpropanoate hydrochloride
- Molecular Formula: C₁₁H₁₆ClNO₂ (hydrochloride salt)
- Molecular Weight: Not explicitly stated but estimated at ~233.71 g/mol (free base: C₁₁H₁₅NO₂).
- Key Differences : A methyl group replaces the benzyl substituent, reducing steric hindrance and aromatic interactions.
- Applications : The hydrochloride salt form enhances solubility, making it suitable for pharmacological studies .
Methyl 2-(aminomethyl)-3-phenylpropanoate
- Molecular Formula: C₁₁H₁₅NO₂
- Molecular Weight : 193.24 g/mol
- Key Differences: The aminomethyl group replaces the amino-benzyl moiety, altering electronic properties and reducing molecular complexity.
- Applications : Likely serves as an intermediate in heterocyclic synthesis due to its reactive primary amine .
Methyl 3-amino-3-[3-(trifluoromethyl)phenyl]propanoate
- Molecular Formula: C₁₁H₁₂F₃NO₂
- Molecular Weight : 247.21 g/mol
- Key Differences : A trifluoromethylphenyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and lipophilicity.
- Applications : The trifluoromethyl group is common in agrochemicals and pharmaceuticals to improve bioavailability .
Structural and Functional Implications
- Electronic Properties : Electron-withdrawing groups (e.g., trifluoromethyl) enhance stability and alter reactivity, whereas ethyl/methyl esters modulate lipophilicity .
- Synthetic Accessibility : Ethyl and methyl esters are synthesized via analogous routes, but trifluoromethylated derivatives require specialized fluorination reagents .
Biological Activity
Methyl 2-amino-2-benzyl-3-phenylpropanoate, with the molecular formula C17H19NO2, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
Overview of the Compound
This compound is a derivative of phenylalanine, characterized by the presence of both amino and ester functional groups. Its structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.
| Property | Value |
|---|---|
| Molecular Formula | C17H19NO2 |
| Molecular Weight | 273.34 g/mol |
| Functional Groups | Amino group, Ester group |
Synthesis Methods
The synthesis of this compound typically involves reactions starting from phenylalanine derivatives. A common synthetic route includes:
- Reaction with Benzylamine : Formation of an imine intermediate.
- Reduction : Converting the imine to the corresponding amine.
- Esterification : Reacting the amine with methyl esters to yield the final product.
Biological Activity
Research indicates that this compound exhibits several biological activities, primarily through its interactions with enzymes and receptors.
Enzyme Interactions
The compound has been studied for its effects on various enzymes involved in metabolic pathways. It is believed to modulate enzyme activity through:
- Competitive Inhibition : Binding to enzyme active sites.
- Allosteric Modulation : Inducing conformational changes that affect enzyme function.
Case Studies and Research Findings
- Antioxidant Activity : In vitro studies have shown that this compound exhibits significant antioxidant properties, potentially reducing oxidative stress in cellular models.
- Neuroprotective Effects : Research has indicated that the compound may protect neuronal cells from apoptosis induced by oxidative stress, suggesting its potential use in neurodegenerative disease therapies .
- Pharmacological Applications : Preliminary studies suggest that this compound could act as a pharmaceutical intermediate in drug development due to its unique structural properties and biological activities .
The mechanism by which this compound exerts its biological effects involves:
- Hydrogen Bond Formation : The amino group can form hydrogen bonds with biological molecules, enhancing its interaction with target proteins.
- Metabolic Pathway Modulation : The ester group can undergo hydrolysis, releasing active metabolites that may influence various biochemical pathways.
Comparison with Similar Compounds
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound | Key Differences |
|---|---|
| Methyl 2-amino-3-phenylpropanoate | Lacks the benzyl group; different reactivity |
| Methyl 2-amino-2-benzylpropanoic acid | Similar structure but lacks the phenyl group |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
